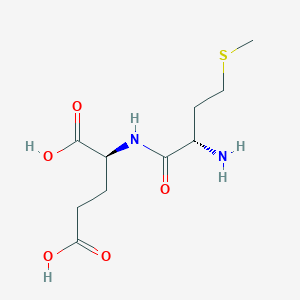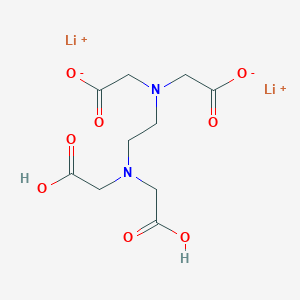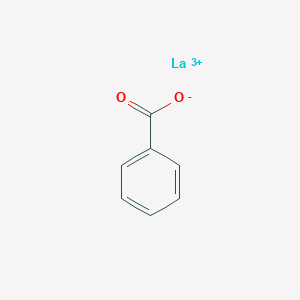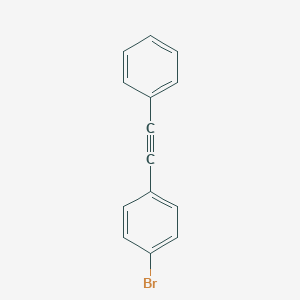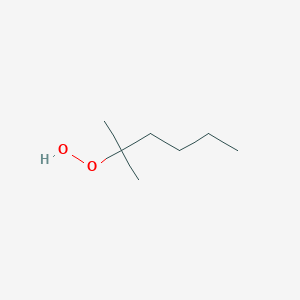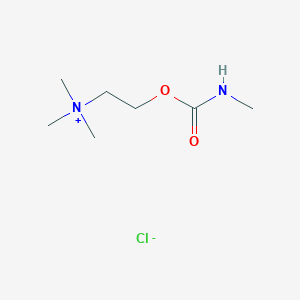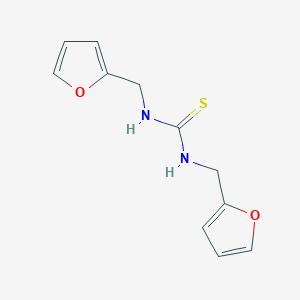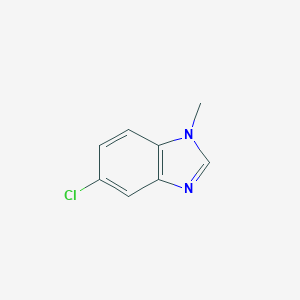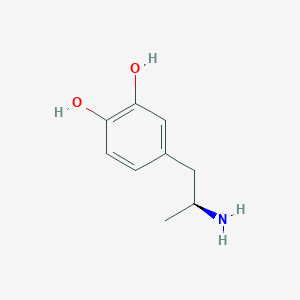
L-alpha-Methyldopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alpha-Methyldopamine, also known as L-α-MeDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. In recent years, L-α-MeDA has been studied extensively for its biochemical and physiological effects, as well as its potential use in the treatment of various medical conditions.
Mécanisme D'action
L-alpha-Methyldopamineα-MeDA works by increasing dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By increasing dopamine levels, L-alpha-Methyldopamineα-MeDA can help alleviate symptoms of medical conditions such as Parkinson's disease, schizophrenia, and ADHD.
Effets Biochimiques Et Physiologiques
L-alpha-Methyldopamineα-MeDA has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels in the brain, L-alpha-Methyldopamineα-MeDA has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. L-alpha-Methyldopamineα-MeDA has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. This makes it easier to study the compound's effects on biological systems. One limitation of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a relatively new compound, and there is still much to be learned about its effects on the body.
Orientations Futures
There are several future directions for research on L-alpha-Methyldopamineα-MeDA. One area of research is the development of new therapeutic applications for the compound. For example, L-alpha-Methyldopamineα-MeDA may have potential as a treatment for depression, anxiety, and addiction. Another area of research is the study of L-alpha-Methyldopamineα-MeDA's effects on different populations, such as children and the elderly. Additionally, researchers may investigate the potential side effects of L-alpha-Methyldopamineα-MeDA and ways to mitigate these effects.
Méthodes De Synthèse
L-alpha-Methyldopamineα-MeDA can be synthesized through a series of chemical reactions, starting with the precursor compound L-alpha-MethyldopamineDOPA. L-alpha-MethyldopamineDOPA is first converted to dopamine using the enzyme dopa decarboxylase. Dopamine is then methylated using the enzyme catechol-O-methyltransferase (COMT) to produce L-alpha-Methyldopamineα-MeDA.
Applications De Recherche Scientifique
L-alpha-Methyldopamineα-MeDA has been studied for its potential use in the treatment of several medical conditions, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, L-alpha-Methyldopamineα-MeDA has been shown to increase dopamine levels in the brain, which can help alleviate symptoms such as tremors and rigidity. In schizophrenia, L-alpha-Methyldopamineα-MeDA has been studied for its potential to improve cognitive function and reduce negative symptoms. In ADHD, L-alpha-Methyldopamineα-MeDA has been shown to improve attention and reduce hyperactivity.
Propriétés
Numéro CAS |
14513-20-3 |
|---|---|
Nom du produit |
L-alpha-Methyldopamine |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
4-[(2S)-2-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1 |
Clé InChI |
KSRGADMGIRTXAF-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1)O)O)N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



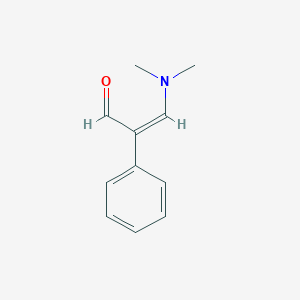
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
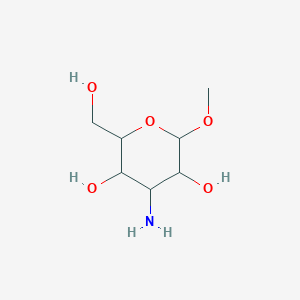
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
